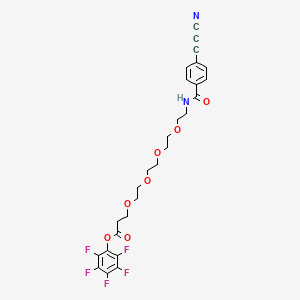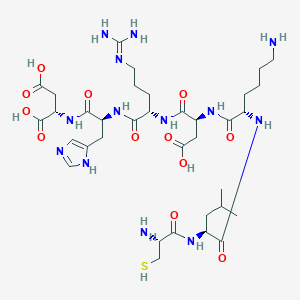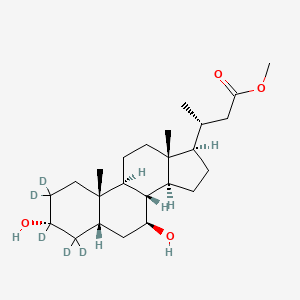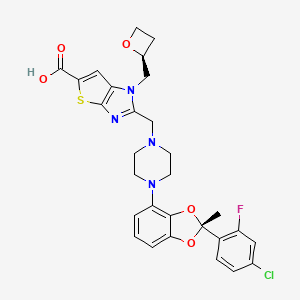
GLP-1R agonist 6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glucagon-like peptide-1 receptor agonist 6 is a compound that mimics the action of the endogenous hormone glucagon-like peptide-1. This hormone is involved in the regulation of glucose homeostasis and is primarily secreted by enteroendocrine L cells in the distal intestine, alpha cells in the pancreas, and the central nervous system . Glucagon-like peptide-1 receptor agonists are widely used in the treatment of type 2 diabetes mellitus due to their ability to promote insulin secretion, inhibit glucagon release, and slow gastric emptying .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of glucagon-like peptide-1 receptor agonist 6 typically involves recombinant expression of the linear peptide followed by chemical modification. One common method includes the attachment of a polyethylene glycol-fatty acid staple to enhance the stability and efficacy of the peptide . This semisynthesis protocol involves the following steps:
Recombinant Expression: The linear peptide is expressed in a suitable host, such as Escherichia coli.
Chemical Modification: The expressed peptide undergoes chemical modification to attach the polyethylene glycol-fatty acid staple, which improves its pharmacokinetic properties.
Industrial Production Methods
Industrial production of glucagon-like peptide-1 receptor agonist 6 involves large-scale recombinant expression and purification processes. The peptide is produced in bioreactors, followed by purification using techniques such as high-performance liquid chromatography and lyophilization to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
Glucagon-like peptide-1 receptor agonist 6 undergoes various chemical reactions, including:
Oxidation: The peptide can undergo oxidation reactions, particularly at methionine and cysteine residues.
Reduction: Reduction reactions can occur at disulfide bonds within the peptide structure.
Substitution: Amino acid residues within the peptide can be substituted to enhance its stability and efficacy.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under controlled conditions.
Reduction: Reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine are commonly used.
Substitution: Site-directed mutagenesis or chemical synthesis techniques are employed to introduce specific amino acid substitutions.
Major Products Formed
The major products formed from these reactions include modified peptides with enhanced stability, efficacy, and pharmacokinetic properties .
Aplicaciones Científicas De Investigación
Glucagon-like peptide-1 receptor agonist 6 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in regulating glucose homeostasis and its effects on pancreatic beta cells.
Medicine: Widely used in the treatment of type 2 diabetes mellitus and obesity.
Industry: Employed in the development of new therapeutic agents targeting glucagon-like peptide-1 receptors.
Mecanismo De Acción
Glucagon-like peptide-1 receptor agonist 6 exerts its effects by binding to the glucagon-like peptide-1 receptor, a G-protein coupled receptor. Upon binding, it activates the receptor, leading to the stimulation of adenylate cyclase and an increase in cyclic adenosine monophosphate levels . This activation results in:
Insulin Secretion: Enhanced insulin secretion from pancreatic beta cells.
Glucagon Inhibition: Inhibition of glucagon release from pancreatic alpha cells.
Gastric Emptying: Slowed gastric emptying, leading to reduced postprandial glucose levels.
Comparación Con Compuestos Similares
Glucagon-like peptide-1 receptor agonist 6 can be compared with other similar compounds such as:
Exenatide: A glucagon-like peptide-1 receptor agonist with a similar mechanism of action but different pharmacokinetic properties.
Liraglutide: Another glucagon-like peptide-1 receptor agonist with a longer half-life and additional benefits in weight management.
Semaglutide: A glucagon-like peptide-1 receptor agonist known for its high efficacy in glucose control and weight reduction.
Uniqueness
Glucagon-like peptide-1 receptor agonist 6 is unique due to its specific modifications that enhance its stability and efficacy, making it a promising candidate for therapeutic applications .
Propiedades
Fórmula molecular |
C29H28ClFN4O5S |
|---|---|
Peso molecular |
599.1 g/mol |
Nombre IUPAC |
2-[[4-[(2R)-2-(4-chloro-2-fluorophenyl)-2-methyl-1,3-benzodioxol-4-yl]piperazin-1-yl]methyl]-1-[[(2S)-oxetan-2-yl]methyl]thieno[2,3-d]imidazole-5-carboxylic acid |
InChI |
InChI=1S/C29H28ClFN4O5S/c1-29(19-6-5-17(30)13-20(19)31)39-23-4-2-3-21(26(23)40-29)34-10-8-33(9-11-34)16-25-32-27-22(14-24(41-27)28(36)37)35(25)15-18-7-12-38-18/h2-6,13-14,18H,7-12,15-16H2,1H3,(H,36,37)/t18-,29+/m0/s1 |
Clave InChI |
KEIWHUOZAWIZJA-RBSBEOHCSA-N |
SMILES isomérico |
C[C@]1(OC2=CC=CC(=C2O1)N3CCN(CC3)CC4=NC5=C(N4C[C@@H]6CCO6)C=C(S5)C(=O)O)C7=C(C=C(C=C7)Cl)F |
SMILES canónico |
CC1(OC2=CC=CC(=C2O1)N3CCN(CC3)CC4=NC5=C(N4CC6CCO6)C=C(S5)C(=O)O)C7=C(C=C(C=C7)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



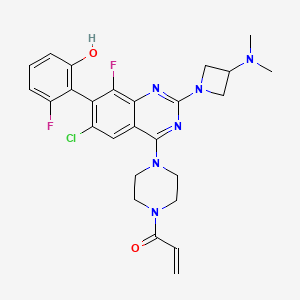

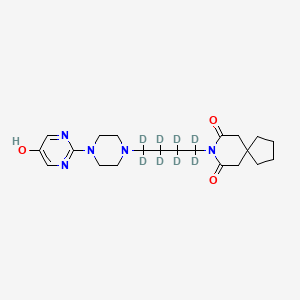
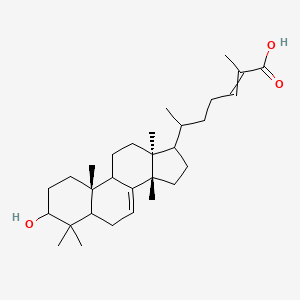
![(2S,3S,4S,5R,6R)-6-[[(2R,3S,4R,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4-formyl-2-hydroxy-4,6a,6b,11,11,14b-hexamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B12427027.png)

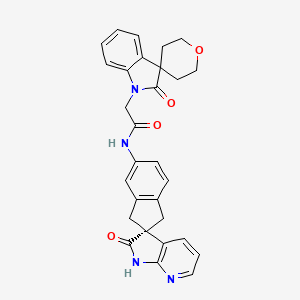
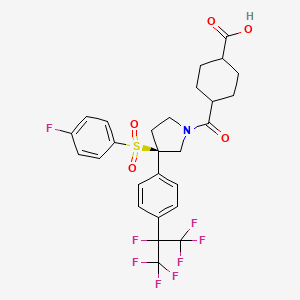
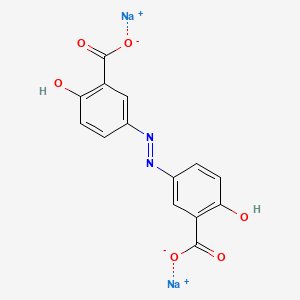
![(5Z)-5-[[3-(1,3-benzoxazol-2-ylamino)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12427042.png)
